molecular formula C20H16N6O6 B2801520 9-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898422-50-9

9-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2801520
CAS No.: 898422-50-9
M. Wt: 436.384
InChI Key: PCLLSDPPUGQWTC-UHFFFAOYSA-N
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Description

9-(2,4-Dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine-based heterocyclic compound characterized by a 2,4-dimethoxyphenyl substituent at the 9-position and a 2-nitrophenyl group at the 2-position of the purine scaffold.

Properties

IUPAC Name

9-(2,4-dimethoxyphenyl)-2-(2-nitrophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O6/c1-31-10-7-8-13(14(9-10)32-2)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-5-3-4-6-12(11)26(29)30/h3-9H,1-2H3,(H2,21,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCLLSDPPUGQWTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Purine-6-carboxamide derivatives exhibit diverse biological and chemical properties depending on substituent variations. Below is a detailed comparison of the target compound with structurally related analogs:

Substituent Effects and Functional Group Analysis

Compound Name (CAS) Position 2 Substituent Position 9 Substituent Key Functional Groups Molecular Formula Notable Properties/Synthesis Notes
Target Compound 2-Nitrophenyl 2,4-Dimethoxyphenyl Nitro, Methoxy, Carboxamide C₂₀H₁₆N₆O₆ Nitro group enhances electrophilicity; methoxy groups improve solubility
9-(2,4-Dimethoxyphenyl)-2-(furan-2-yl)-... Furan-2-yl 2,4-Dimethoxyphenyl Furan, Methoxy C₁₉H₁₅N₅O₅ Furan’s aromaticity may alter π-π stacking interactions
8,9-Dihydro-2-methyl-9-(4-methylphenyl)-... (64440-99-9) Methyl 4-Methylphenyl Methyl C₁₄H₁₃N₅O₂ Simpler structure; methyl groups reduce steric hindrance
2-(4-Ethoxyphenyl)-9-(2-methoxyphenyl)-... (869069-21-6) 4-Ethoxyphenyl 2-Methoxyphenyl Ethoxy, Methoxy C₂₁H₁₉N₅O₄ Ethoxy group increases lipophilicity
2-(2,4-Dimethoxyphenyl)-9-(2-fluorophenyl)-... (898442-03-0) 2,4-Dimethoxyphenyl 2-Fluorophenyl Methoxy, Fluorine C₂₀H₁₆FN₅O₅ Fluorine’s electronegativity enhances stability

Key Observations:

  • Electron-Withdrawing vs. Donating Groups: The target compound’s 2-nitrophenyl group (electron-withdrawing) contrasts with analogs bearing electron-donating groups (e.g., methoxy, ethoxy, methyl).
  • Synthetic Flexibility: Compounds with methoxy or ethoxy groups (e.g., CAS 869069-21-6) are noted for scalable synthesis, whereas nitro-substituted derivatives may require specialized conditions (e.g., protection of reactive nitro groups during alkylation) .
  • Biological Implications : While direct data are absent, the nitro group in the target compound is often associated with antimicrobial or anticancer activity, whereas furan or fluorine substituents (e.g., CAS 898442-03-0) may influence metabolic stability .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups (e.g., CAS 869069-21-6) enhance water solubility compared to nitro-substituted derivatives .
  • Stability : Fluorine (CAS 898442-03-0) and nitro groups improve oxidative stability but may increase photochemical sensitivity .

Q & A

Q. What are the established synthetic routes for this compound, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, starting with functionalization of the purine core. Key steps include:

  • Coupling reactions : Introduction of 2,4-dimethoxyphenyl and 2-nitrophenyl groups via Suzuki-Miyaura or Ullmann coupling, requiring palladium catalysts and inert atmospheres to prevent oxidation .
  • Carboxamide formation : Activation of the carboxylic acid intermediate using reagents like EDCl/HOBt, followed by reaction with ammonia or amines .
  • Purification : Reverse-phase chromatography or recrystallization to achieve >95% purity. Critical parameters include temperature (60–120°C for coupling), solvent polarity (DMF or THF), and catalyst loading (1–5 mol%) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

  • NMR : 1^1H and 13^13C NMR to confirm substituent positions and purity. Aromatic protons in the 2-nitrophenyl group typically appear downfield (δ 8.1–8.5 ppm) due to electron-withdrawing effects .
  • XRD : Single-crystal X-ray diffraction resolves steric interactions between substituents (e.g., dihedral angles between aromatic rings >30°) .
  • HRMS : High-resolution mass spectrometry validates molecular weight (calculated: ~435.38 g/mol) .

Q. What are the key functional groups, and how do they influence chemical reactivity?

  • 2,4-Dimethoxyphenyl : Electron-donating groups enhance solubility in polar aprotic solvents and stabilize charge-transfer interactions.
  • 2-Nitrophenyl : Electron-withdrawing effects increase electrophilicity at the purine C8 position, favoring nucleophilic substitution .
  • Carboxamide : Participates in hydrogen bonding, influencing crystallinity and binding to biological targets like kinase ATP pockets .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize synthesis parameters?

DOE reduces trial-and-error by systematically varying factors:

  • Variables : Temperature, solvent (DMF vs. THF), catalyst type (Pd(OAc)₂ vs. PdCl₂), and reaction time.
  • Response surface methodology (RSM) : Identifies optimal conditions (e.g., 90°C, 3 mol% Pd(OAc)₂ in DMF) for maximal yield (reported: 65–78%) .
  • Validation : Confirm reproducibility via triplicate runs and ANOVA analysis (p < 0.05 for significant factors) .

Q. What strategies resolve discrepancies in solubility or stability data across studies?

  • Solubility : Use standardized solvents (e.g., DMSO for stock solutions) and quantify via UV-Vis spectroscopy. For example, solubility in DMSO is typically >10 mM, while aqueous solubility depends on pH (enhanced in basic conditions due to carboxamide deprotonation) .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the nitrophenyl group under acidic conditions is a common instability .

Q. How can computational modeling predict reactivity and biological interactions?

  • Density Functional Theory (DFT) : Calculates activation energies for reactions (e.g., nitrophenyl reduction requires ~25 kcal/mol) and identifies reactive sites .
  • Molecular docking : Screens against kinases (e.g., PIM1 kinase) to predict binding affinities. The carboxamide group forms hydrogen bonds with Lys67 and Glu89 residues (docking score: −9.2 kcal/mol) .

Q. What in vitro assays evaluate enzyme inhibitory activity, and how should IC₅₀ values be validated?

  • Kinase inhibition : Use ADP-Glo™ assays with recombinant kinases (e.g., CDK2). Pre-incubate the compound (0.1–100 µM) with ATP (10 µM) for 30 min .
  • Data analysis : Fit dose-response curves to a four-parameter logistic model (R² > 0.95) and report IC₅₀ with 95% confidence intervals. For example, IC₅₀ = 1.2 µM (95% CI: 1.0–1.4 µM) against CDK2 .

Key Methodological Recommendations

  • Synthesis : Prioritize Pd-catalyzed couplings in anhydrous DMF for reproducibility .
  • Characterization : Combine XRD with 1^1H-13^13C HSQC NMR to resolve stereochemical ambiguities .
  • Biological assays : Include positive controls (e.g., staurosporine for kinase inhibition) and validate with orthogonal methods (e.g., SPR for binding kinetics) .

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